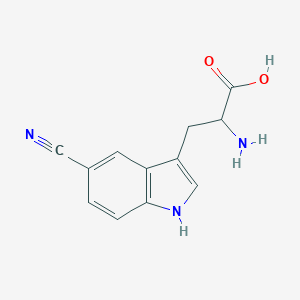

5-Cyano-DL-Tryptophan

Übersicht

Beschreibung

5-Cyano-DL-tryptophan is a tryptophan analogue used in the preparation of other tryptophan analogues .

Synthesis Analysis

The synthesis of this compound has been studied in the context of its use as a dual infrared and fluorescence spectroscopic label to assess structural dynamics in proteins . The position of the nitrile substitution and the solvent environment influence the spectroscopic properties .Molecular Structure Analysis

The molecular formula of this compound is C12H11N3O2 . The position of the nitrile substitution and the solvent environment influences its spectroscopic properties .Chemical Reactions Analysis

The steady state and time-resolved fluorescence and infrared (IR) properties of 5-cyanotryptophan (CNTrp) have been investigated and compared . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 229.24 . It appears as an off-white solid . The nitrile absorption in the IR region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .Wissenschaftliche Forschungsanwendungen

Proteinstrukturdynamik

5-Cyano-DL-Tryptophan (5-CNTrp) wird verwendet, um die strukturellen und dynamischen Eigenschaften von Proteinen zu untersuchen . Die stationären und zeitaufgelösten Fluoreszenz- und Infrarot(IR)-Eigenschaften von 5-CNTrp werden untersucht und verglichen, und es stellt sich heraus, dass die Tryptophan(Trp)-Analoga für diesen Zweck sehr attraktiv sind .

Fluoreszierende Sonden

Ähnlich wie natives Trp werden die elektronische (Nanosekunden-)Lebensdauer und die Emissionsspektren von 5-CNTrp durch die Umgebung moduliert, was 5-CNTrp zu attraktiven fluoreszierenden Sonden macht, um die strukturelle Dynamik von Proteinen in komplexen Medien zu untersuchen .

Infrarotspektroskopie

Die Nitrilabsorption im IR-Bereich von 5-CNTrp kann lokale Strukturinformationen liefern, da sie empfindlich auf Änderungen in der Elektrostatik und Wasserstoffbrückenbindungs(HB)-Wechselwirkungen reagiert . Das macht 5-CNTrp zu einem nützlichen Werkzeug in der Infrarotspektroskopie.

Solvatochromische Analyse

Die Position der Nitrilsubstitution sowie die Lösungsmittelumgebung beeinflussen die spektroskopischen Eigenschaften (Solvatochromie) von 5-CNTrp . Das macht es nützlich in der Solvatochromie-Analyse, einer Technik, die verwendet wird, um die Auswirkungen von Lösungsmitteln auf die Absorptions- und Emissionsspektren organischer Verbindungen zu untersuchen.

2D-IR-Spektroskopie

Die Vibrationslebensdauer der CN-Einheit (die im Gegensatz zur Nanosekunden-Zeitskala für die Fluoreszenzemission im Pikosekundenbereich wirkt) ermöglicht ihre Anwendung in der 2D-IR-Spektroskopie im niedrigen Pikosekundenbereich .

Duale Fluoreszenz-/Schwingungsmarkierungen

5-CNTrps sind vorteilhaft, da sie getrennt vom natürlich vorkommenden Trp absorbieren und emittieren und dass in diesen dualen Fluoreszenz-/Schwingungsmarkierungen die Messwerte der IR- und Fluoreszenzspektroskopie durch ihre Umgebung unterschiedlich moduliert werden . Da IR-Absorption und Fluoreszenz auf verschiedenen Zeit- und Längenskalen operieren, liefern sie daher komplementäre Strukturinformationen .

Wirkmechanismus

Target of Action

5-Cyano-DL-tryptophan (5-CNTrp) is primarily used as a spectroscopic label to study the structural dynamics of proteins . The compound’s primary targets are proteins, where it can provide local structural information .

Mode of Action

5-CNTrp interacts with its protein targets through its nitrile group. The position of the nitrile substitution and the solvent environment influence the spectroscopic properties of the compound . The nitrile absorption in the infrared (IR) region can provide local structural information as it responds sensitively to changes in electrostatics and hydrogen bond (HB) interactions .

Biochemical Pathways

5-CNTrp is involved in the study of protein dynamics. It is used as a fluorescent probe to study the structural dynamics of proteins in complex media . The compound’s fluorescence and IR properties are modulated differently by their surroundings, providing complementary structural information .

Result of Action

The action of 5-CNTrp results in the generation of fluorescence and IR signals that provide insights into the structural dynamics of proteins . These signals can be used to study protein folding, structure, and function .

Action Environment

The action of 5-CNTrp is influenced by the solvent environment. The compound’s spectroscopic properties, including its fluorescence and IR signals, are modulated by the environment . This allows 5-CNTrp to provide detailed information about the local environment of the protein target, including changes in electrostatics and HB interactions .

Safety and Hazards

Zukünftige Richtungen

The benefits of CNTrps are that they absorb and emit separately from the naturally occurring Trp and that in these dual fluorescence/vibrational labels, observables of IR and fluorescence spectroscopy are modulated differently by their surroundings . Because IR absorption and fluorescence operate on different time and length scales, they thus provide complementary structural information .

Eigenschaften

IUPAC Name |

2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUVZHFIVNNDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647373 | |

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139393-02-5 | |

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

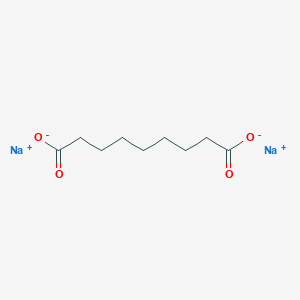

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)

![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)